molecular formula C18H14ClFN2O2S B2897523 2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide CAS No. 1424698-23-6

2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide

Cat. No.: B2897523
CAS No.: 1424698-23-6
M. Wt: 376.83
InChI Key: XMZMCEQYKWWGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide is a sulfonamide derivative characterized by a unique structural architecture. The molecule features:

  • A sulfonamide group (-SO₂NH-), a pharmacophore commonly associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • A 4-chlorophenyl group, contributing electron-withdrawing effects and influencing lipophilicity.
  • A 2-fluoro-5-(1H-pyrrol-1-yl)phenyl substituent, combining halogenation (fluorine) with a pyrrole heterocycle, which may enhance π-π stacking or hydrogen-bonding interactions.
  • An ethene bridge, providing conformational rigidity compared to saturated analogs.

Computational tools like Multiwfn and noncovalent interaction (NCI) analysis are critical for elucidating its electronic and steric properties relative to analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-fluoro-5-pyrrol-1-ylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2S/c19-15-5-3-14(4-6-15)9-12-25(23,24)21-18-13-16(7-8-17(18)20)22-10-1-2-11-22/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMCEQYKWWGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)F)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H13ClFNO2SC_{14}H_{13}ClFNO_2S, with a molecular weight of approximately 265.71 g/mol. The presence of a chlorophenyl group and a fluorinated pyrrole moiety are significant for its biological activity.

The biological activity of sulfonamide compounds often involves the inhibition of specific enzymes or pathways. The proposed mechanisms for this compound include:

  • Inhibition of Tubulin Polymerization : Similar sulfonamide derivatives have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds with similar structures can induce ROS formation, resulting in oxidative stress and subsequent apoptosis in tumor cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against melanoma cell lines. Key findings include:

  • Cell Line Studies : In vitro studies demonstrated significant growth inhibition against melanoma cell lines such as A375 and MDA-MB-435. The IC50 values ranged from 0.021 µM to 16.1 µM, indicating potent activity compared to standard chemotherapy agents .
Cell LineIC50 (µM)
A3750.021
MDA-MB-4350.0361
SK-MEL-50.2
IPC 29840

Antiviral Activity

Research has also explored the antiviral potential of this compound:

  • Anti-Tobacco Mosaic Virus Activity : Compounds with similar sulfonamide structures have exhibited antiviral properties, inhibiting viral replication by interfering with viral RNA synthesis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Chlorine and Fluorine Substituents : The presence of electron-withdrawing groups like chlorine and fluorine is crucial for enhancing biological activity. Studies indicate that such substitutions improve binding affinity to biological targets .

Key Findings from SAR Studies

  • Compounds with electron-donating groups on phenyl rings showed increased potency.
  • The introduction of flexible linkers improved hydrophobic interactions, enhancing overall efficacy.

Study on Melanoma Treatment

A study conducted on a series of sulfonamide derivatives highlighted the promising activity against various melanoma cell lines. The most active derivatives exhibited low toxicity in normal cells while effectively inhibiting tumor growth in vivo models .

Antibacterial and Enzyme Inhibition Studies

Additional research focused on the antibacterial properties revealed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. Furthermore, enzyme inhibition assays indicated that some derivatives effectively inhibited acetylcholinesterase (AChE) and urease with IC50 values significantly lower than standard inhibitors .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research indicates that compounds with similar structures can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Case Study:
A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substitutions on the aromatic rings could enhance efficacy .

CompoundActivity AgainstMechanism
SulfanilamideStaphylococcus aureusInhibition of folate synthesis
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamideTBDTBD

Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Compounds containing pyrrole and sulfonamide functionalities have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on similar sulfonamide derivatives highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

CompoundCancer TypeMechanism
SulfanilamideColon cancerApoptosis induction
This compoundTBDTBD

Neuroprotective Effects

Emerging research suggests that compounds with pyrrole structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
Research has shown that pyrrole derivatives can modulate neuroinflammation and oxidative stress, key factors in neurodegeneration. These compounds have been found to inhibit pro-inflammatory cytokines and enhance antioxidant defenses .

CompoundDisease ModelEffect
Pyrrole derivative AAlzheimer's modelReduced neuroinflammation
This compoundTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with three structurally related sulfonamide derivatives (Table 1). Key differentiating factors include substituent effects, conformational flexibility, and noncovalent interaction profiles.

Table 1: Structural and Electronic Comparison of Sulfonamide Analogs

Compound Name Substituents (R₁, R₂, Bridge) Molecular Weight (g/mol) Calculated logP Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound R₁: 4-Cl; R₂: 2-F, 5-pyrrole; Bridge: ethene 405.84 3.8 6 98.3
Analog 1: 2-(4-methylphenyl)-N-[3-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamide R₁: 4-CH₃; R₂: 3-pyrazole; Bridge: ethane 397.47 3.2 5 89.5
Analog 2: 2-(4-nitrophenyl)-N-[4-fluoro-2-(thiophen-2-yl)phenyl]ethene-1-sulfonamide R₁: 4-NO₂; R₂: 4-F, 2-thiophene; Bridge: ethene 435.42 2.9 7 112.6
Analog 3: 2-(3,5-dichlorophenyl)-N-[5-(1H-imidazol-1-yl)phenyl]ethene-1-sulfonamide R₁: 3,5-diCl; R₂: 5-imidazole; Bridge: ethene 438.31 4.1 7 105.8

Substituent Effects on Electronic Properties

  • Chlorine vs. Nitro Groups : The target compound’s 4-chlorophenyl group exhibits moderate electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~10.2) compared to Analog 2’s stronger electron-withdrawing nitro group (pKa ~9.5). This impacts solubility and target-binding kinetics .
  • Fluorine and Pyrrole Synergy: The 2-fluoro-5-pyrrole substituent in the target compound creates a polarized aromatic system.

Conformational Flexibility and Steric Effects

  • The ethene bridge in the target compound reduces rotational freedom compared to Analog 1’s ethane bridge, as shown by torsional energy profiles (ΔE = 8.2 kcal/mol for ethene vs. 4.1 kcal/mol for ethane) . This rigidity may improve binding specificity but reduce adaptability to diverse binding pockets.

Noncovalent Interaction Profiles

NCI analysis highlights critical differences:

  • Target Compound : Strong hydrogen-bonding interactions between the sulfonamide NH and pyrrole nitrogen (distance: 2.1 Å). Moderate van der Waals interactions from the chlorophenyl group.
  • Analog 3 : Enhanced π-π stacking due to the imidazole ring (interaction energy: -12.3 kcal/mol vs. -9.8 kcal/mol for pyrrole in the target compound).
  • Analog 2 : Steric clashes between the nitro group and thiophene reduce binding efficiency in molecular docking simulations.

Computational Insights

Advanced wavefunction analysis using Multiwfn and NCI visualization provide atomic-level insights:

  • Electron Localization Function (ELF) : The target compound’s sulfonamide group shows high ELF values (0.85), indicating strong localization, which correlates with stable hydrogen-bond networks.
  • Hydrogen-Bond Acceptor Capacity : The fluorine atom in the target compound contributes less to hydrogen bonding (ESP: -0.05 a.u.) compared to Analog 3’s imidazole (-0.12 a.u.), aligning with pharmacokinetic data showing lower cellular uptake for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.